molecular formula C23H18N4O6S B2815338 4-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886903-24-8

4-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2815338
CAS No.: 886903-24-8
M. Wt: 478.48
InChI Key: GPIATCRDWUGVMZ-UHFFFAOYSA-N
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Description

4-Benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause various infections in humans.

Mode of Action

The compound interacts with these bacterial strains by inhibiting their biofilm formation . Biofilms are communities of bacteria that are embedded in a self-produced matrix of extracellular polymeric substances. They are involved in a wide variety of microbial infections. By inhibiting biofilm formation, the compound prevents the bacteria from establishing infections.

Biochemical Pathways

It’s known that sulfonamides, a group of compounds to which this molecule belongs, inhibit the enzyme carbonic anhydrase . This enzyme is crucial for many biological processes, including pH regulation and CO2 transport. Inhibition of this enzyme can disrupt these processes, leading to the death of the bacteria.

Pharmacokinetics

Pharmacokinetic studies of similar sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces . These properties suggest that the compound could have good bioavailability.

Result of Action

The compound has shown significant antibacterial activity. It was found to be a potent inhibitor of biofilm formation in Escherichia coli and Bacillus subtilis . This leads to a reduction in bacterial growth and prevents the establishment of bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This initial reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl or aryl halides in N,N-dimethylformamide (DMF) and lithium hydride as a base.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl or aryl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.

Scientific Research Applications

  • Medicine: It has shown promise as an antibacterial agent and enzyme inhibitor, making it a candidate for the development of new therapeutic drugs.

  • Biology: Its ability to inhibit bacterial biofilms suggests potential use in treating infections and preventing biofilm formation on medical devices.

  • Chemistry: The compound's unique structure makes it a valuable tool for studying chemical reactions and mechanisms.

  • Industry: Its properties may be harnessed for the development of new materials and chemical processes.

Comparison with Similar Compounds

When compared to other similar compounds, 4-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to its unique structure and biological activities. Similar compounds include other sulfonamides and benzodioxane derivatives, which may have different substituents and functional groups leading to varied properties and applications.

Properties

IUPAC Name

4-(benzenesulfonamido)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O6S/c28-21(15-6-9-17(10-7-15)27-34(29,30)18-4-2-1-3-5-18)24-23-26-25-22(33-23)16-8-11-19-20(14-16)32-13-12-31-19/h1-11,14,27H,12-13H2,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIATCRDWUGVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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